1,5-Dicyclopentylpentane 1,5-Dicyclopentylpentane
Brand Name: Vulcanchem
CAS No.: 15181-21-2
VCID: VC19716477
InChI: InChI=1S/C15H28/c1(2-8-14-10-4-5-11-14)3-9-15-12-6-7-13-15/h14-15H,1-13H2
SMILES:
Molecular Formula: C15H28
Molecular Weight: 208.38 g/mol

1,5-Dicyclopentylpentane

CAS No.: 15181-21-2

Cat. No.: VC19716477

Molecular Formula: C15H28

Molecular Weight: 208.38 g/mol

* For research use only. Not for human or veterinary use.

1,5-Dicyclopentylpentane - 15181-21-2

Specification

CAS No. 15181-21-2
Molecular Formula C15H28
Molecular Weight 208.38 g/mol
IUPAC Name 5-cyclopentylpentylcyclopentane
Standard InChI InChI=1S/C15H28/c1(2-8-14-10-4-5-11-14)3-9-15-12-6-7-13-15/h14-15H,1-13H2
Standard InChI Key QBSREYYHAPRBNQ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)CCCCCC2CCCC2

Introduction

Structural and Molecular Characterization

Chemical Identity and Nomenclature

1,5-Dicyclopentylpentane-2,4-dione is systematically named according to IUPAC conventions as 1,5-dicyclopentylpentane-2,4-dione, reflecting the positions of its ketone groups and cyclopentyl substituents. Its molecular formula, C₁₅H₂₄O₂, corresponds to a molecular weight of 236.35 g/mol. The compound’s structure features two cyclopentyl groups attached to the first and fifth carbons of a pentane chain, with ketone functionalities at the second and fourth positions (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1,5-dicyclopentylpentane-2,4-dione
Molecular FormulaC₁₅H₂₄O₂
Molecular Weight236.35 g/mol
Canonical SMILESC1CCC(C1)CC(=O)CC(=O)CC2CCCC2
InChI KeyYFOZZGYUYVOSBK-UHFFFAOYSA-N
PubChem CID18952605

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for 1,5-dicyclopentylpentane-2,4-dione remains unpublished, computational models predict characteristic signals. The β-diketone moiety typically exhibits strong infrared absorption bands near 1700–1750 cm⁻¹ for carbonyl stretching, while cyclopentyl protons are expected to resonate in the 1.5–2.5 ppm range in ¹H NMR spectra. Density functional theory (DFT) simulations could further elucidate its electronic structure and tautomeric equilibria, though such studies are absent in current literature.

Synthesis and Reactivity

Reactivity Profile

As a β-diketone, this compound is expected to exhibit classic reactivity patterns:

  • Chelation: The enolizable protons and adjacent carbonyl groups enable coordination to metal ions, forming stable chelates.

  • Condensation Reactions: Reactivity with amines or hydrazines could yield Schiff bases or pyrazole derivatives, respectively.

  • Keto-Enol Tautomerism: The equilibrium between diketo and enol forms may influence its solubility and stability in protic solvents.

Physicochemical Properties

Crystallographic Considerations

Research Gaps and Future Directions

Current knowledge gaps include:

  • Synthetic Methodology: Developing efficient, scalable routes to 1,5-dicyclopentylpentane-2,4-dione.

  • Spectroscopic Validation: Experimental confirmation of computational predictions.

  • Biological Activity: Screening for antimicrobial or anticancer properties, common in β-diketone derivatives.

Proposed studies should prioritize collaboration between synthetic chemists and materials scientists to unlock this compound’s full potential.

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